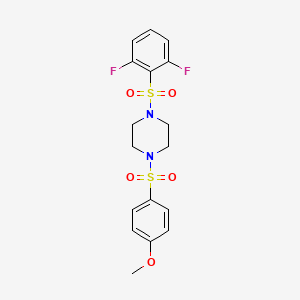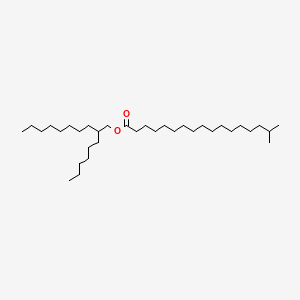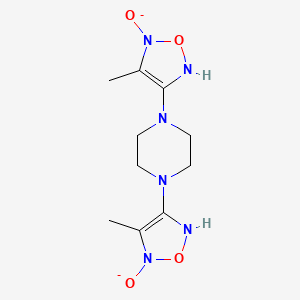
3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-2-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-2-phenyl-, ethyl ester is a chemical compound with significant importance in various fields of scientific research This compound is known for its unique structure, which includes a quinoline ring substituted with a chloro group, a hydroxy group, and a phenyl group, along with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-2-phenyl-, ethyl ester typically involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-2-phenyl-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-2-phenyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolinecarboxylic acid
- 3-Hydroxy-2-quinoxalinecarboxylic acid
Uniqueness
3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-2-phenyl-, ethyl ester is unique due to the presence of the ethyl ester functional group, which enhances its solubility and reactivity compared to similar compounds. Additionally, the combination of the chloro, hydroxy, and phenyl groups on the quinoline ring contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
93663-75-3 |
|---|---|
Molekularformel |
C18H14ClNO3 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
ethyl 7-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-18(22)15-16(11-6-4-3-5-7-11)20-14-10-12(19)8-9-13(14)17(15)21/h3-10H,2H2,1H3,(H,20,21) |
InChI-Schlüssel |
MVCXZXPDIFBHMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


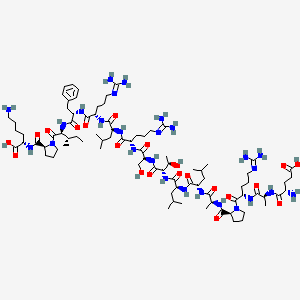
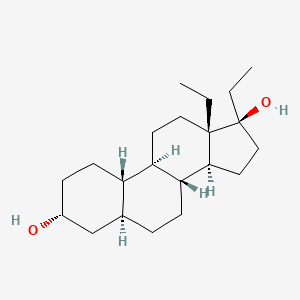
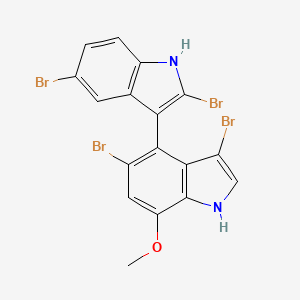
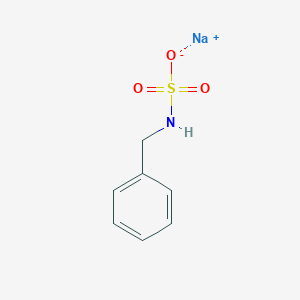
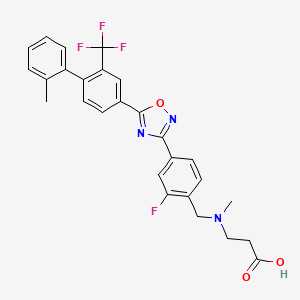
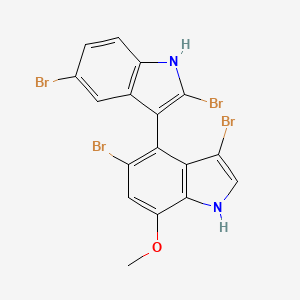
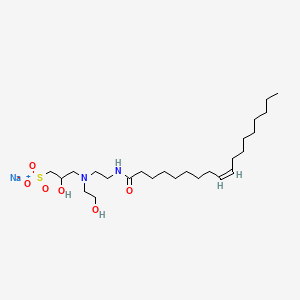
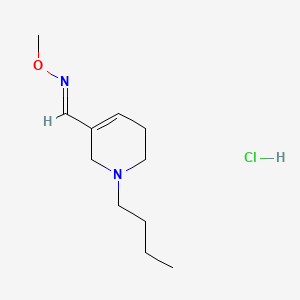
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)
